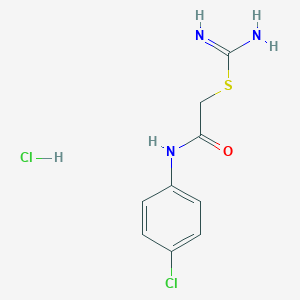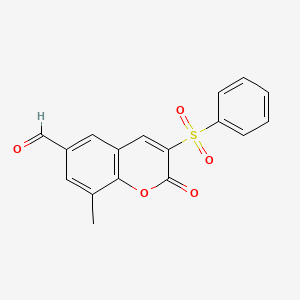
2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a critical energy-sensing enzyme that regulates cellular metabolism in response to changes in cellular energy status. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes, obesity, and cancer.
Aplicaciones Científicas De Investigación
2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes, obesity, and cancer. In animal models, 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride has been shown to improve glucose uptake and insulin sensitivity, reduce body weight and fat mass, and inhibit tumor growth. 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride has also been investigated for its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride activates AMPK by binding to the γ-subunit of the enzyme, leading to allosteric activation. AMPK activation leads to the phosphorylation of downstream targets involved in glucose and lipid metabolism, such as acetyl-CoA carboxylase and glucose transporter 4. 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride has also been shown to activate another energy-sensing enzyme, sirtuin 1, which plays a role in regulating cellular metabolism and aging.
Biochemical and Physiological Effects:
2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue, leading to improved glucose homeostasis in animal models of type 2 diabetes. 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride has also been shown to reduce body weight and fat mass in obese mice, possibly through increased energy expenditure and decreased food intake. In cancer cells, 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride has been shown to inhibit cell growth and induce apoptosis, possibly through the inhibition of mTOR signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride has several advantages as a research tool, including its specificity for AMPK activation and its ability to activate AMPK in the absence of cellular stress. However, 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride has also been shown to have off-target effects on other enzymes and signaling pathways, which may complicate the interpretation of experimental results. Additionally, the optimal concentration and duration of 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride treatment may vary depending on the cell type and experimental conditions.
Direcciones Futuras
Future research on 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride may focus on its potential therapeutic applications in the treatment of metabolic disorders and cancer. Additionally, further studies may investigate the mechanisms underlying the neuroprotective effects of 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride and its potential as a treatment for neurodegenerative diseases. The development of more potent and selective AMPK activators may also provide new opportunities for the treatment of metabolic disorders and other diseases.
Métodos De Síntesis
The synthesis of 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride involves the reaction of 4-chloroaniline with thiourea to form 4-chlorophenylthiourea. This intermediate is then reacted with ethyl chloroacetate to form 2-(4-chlorophenyl)acetamidothiourea. Finally, the addition of sodium hydroxide and hydrochloric acid leads to the formation of 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride hydrochloride.
Propiedades
IUPAC Name |
[2-(4-chloroanilino)-2-oxoethyl] carbamimidothioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3OS.ClH/c10-6-1-3-7(4-2-6)13-8(14)5-15-9(11)12;/h1-4H,5H2,(H3,11,12)(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZQJKDGZCZYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC(=N)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2683735.png)
![6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2683736.png)



![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2683744.png)
![N-(2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2683745.png)
![(E)-3-phenyl-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)prop-2-en-1-one](/img/structure/B2683746.png)
![3-(Benzylthio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2683748.png)

![2-{3-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2683752.png)
![6-(3-Fluorophenyl)-2-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2683756.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2683757.png)
![(6-Chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B2683758.png)